[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate
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Overview
Description
The compound “[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[25]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate” is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the spirocyclic system and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core structure, followed by the addition of side chains and functional groups through a series of reactions such as aldol condensation, Michael addition, and esterification.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as flow chemistry and automated synthesis to streamline the process and reduce the production cost.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Nucleophiles: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would result in a fully saturated compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving spirocyclic systems.
Medicine: As a potential drug candidate due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic system and functional groups allow it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Compounds with similar spirocyclic systems, such as spirooxindoles and spiroketals.
Chiral compounds: Molecules with multiple chiral centers, such as natural products and synthetic chiral drugs.
Uniqueness
This compound is unique due to its combination of a spirocyclic system, multiple chiral centers, and various functional groups
Properties
Molecular Formula |
C28H43NO8 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |
InChI |
InChI=1S/C28H43NO8/c1-17(9-12-24-26(32)28(16-34-28)15-27(6,33-7)37-24)8-11-23-18(2)14-22(20(4)36-23)29-25(31)13-10-19(3)35-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10+,17-8+/t18-,19-,20+,22+,23-,24+,26+,27-,28+/m0/s1 |
InChI Key |
XKSGIJNRMWHQIQ-KSHDKNNGSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(C[C@@](O2)(C)OC)CO3)O)C)NC(=O)/C=C/[C@H](C)OC(=O)C |
Canonical SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)OC)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |
Origin of Product |
United States |
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